Ethyl-d5 2-Methylbutyrate

Description

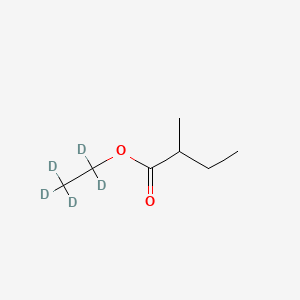

Structure

3D Structure

Properties

Molecular Formula |

C7H14O2 |

|---|---|

Molecular Weight |

135.22 g/mol |

IUPAC Name |

1,1,2,2,2-pentadeuterioethyl 2-methylbutanoate |

InChI |

InChI=1S/C7H14O2/c1-4-6(3)7(8)9-5-2/h6H,4-5H2,1-3H3/i2D3,5D2 |

InChI Key |

HCRBXQFHJMCTLF-ZTIZGVCASA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])OC(=O)C(C)CC |

Canonical SMILES |

CCC(C)C(=O)OCC |

Origin of Product |

United States |

Synthetic Methodologies and Isotopic Labeling Strategies

Chemoenzymatic and Stereoselective Synthesis of Ethyl-d5 2-Methylbutyrate (B1264701) and Related Analogues

The synthesis of Ethyl-d5 2-Methylbutyrate, particularly its chiral forms like (2S)-2-Methyl-butanoic Acid Ethyl Ester-d5, often employs a combination of chemical and enzymatic methods to achieve high stereoselectivity and regioselectivity. musechem.comscbt.com Chemoenzymatic synthesis leverages the high specificity of enzymes, such as lipases, to catalyze reactions on specifically functionalized substrates. skemman.is

Lipases are widely utilized for the kinetic resolution of racemic mixtures. google.com For instance, in the synthesis of chiral 2-methylbutanoic acid esters, a lipase (B570770) can selectively catalyze the hydrolysis or esterification of one enantiomer from a racemic mixture of 2-methylbutyric acid or its ester. google.comgoogle.com A common strategy involves the transesterification of a racemic ester with an alcohol, where the enzyme preferentially converts one enantiomer, allowing for the separation of the unreacted, enantiopure ester and the newly formed product. whiterose.ac.uknih.gov A patent describes a two-step process using lipase to first selectively hydrolyze (R,S)-ethyl 2-methylbutyrate to achieve a high enantiomeric excess (ee) of the remaining (R)-ethyl 2-methylbutyrate, which can then be further resolved. google.com This highlights the capability of enzymes to differentiate between enantiomers even when the spatial difference between substituents on the chiral center is minimal (e.g., a methyl vs. an ethyl group). google.com

To produce this compound, this process would involve the esterification of 2-methylbutyric acid with deuterated ethanol (B145695) (ethanol-d5). To achieve a stereospecific product, such as (2S)-2-Methyl-butanoic Acid Ethyl Ester-d5, a chemoenzymatic approach is highly advantageous. musechem.comnih.gov This could involve:

Enzymatic resolution of racemic 2-methylbutyric acid: Treating the racemic acid with a lipase and an alcohol to selectively esterify the (S)-enantiomer, followed by separation.

Enzymatic esterification with deuterated ethanol: The resolved (S)-2-methylbutyric acid is then esterified with ethanol-d5 (B126515), often using a lipase like Candida antarctica lipase B (CALB), which is known for its efficiency in ester synthesis. skemman.iswhiterose.ac.uk

Kinetic resolution of racemic ethyl 2-methylbutyrate: Alternatively, a racemic mixture of non-deuterated ethyl 2-methylbutyrate can be resolved via lipase-catalyzed hydrolysis, and the resulting enantiopure acid can then be re-esterified with ethanol-d5.

The use of enzymes from various sources, such as Candida rugosa or Rhizopus chinensis, has been explored for these resolutions, with the choice of enzyme and reaction conditions being critical for achieving high enantioselectivity. google.comnih.gov These chemoenzymatic strategies provide a powerful route to optically pure isotopically labeled compounds that are essential for advanced research. nih.gov

Deuterium (B1214612) Incorporation Efficiency, Positional Specificity, and Purity Assessment in this compound Synthesis

Analytical Techniques for Assessment: A combination of high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy is the standard approach for verifying the isotopic and chemical purity of deuterated compounds. rsc.org

High-Resolution Mass Spectrometry (HR-MS): This technique is essential for determining the isotopic enrichment and distribution. nih.gov By analyzing the mass-to-charge ratio with high precision, HR-MS can distinguish between molecules containing different numbers of deuterium atoms (isotopologues). researchgate.net The isotopic purity is calculated from the relative abundance of the desired deuterated ion (e.g., the M+5 peak for a d5 compound) compared to the less-deuterated and non-deuterated ions. nih.govresearchgate.net This method is rapid, highly sensitive, and requires minimal sample amounts. nih.gov Hydrogen-deuterium exchange mass spectrometry (HDX-MS) is a powerful variant used to study protein dynamics but the underlying principles of measuring deuterium incorporation are broadly applicable. nih.govnih.govthermofisher.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is used to confirm the structural integrity of the molecule and the precise location of the deuterium labels. rsc.org The absence of signals in the ¹H NMR spectrum at the positions where deuterium has been substituted, coupled with the corresponding signals in the ²H NMR spectrum, provides definitive proof of positional specificity.

Gas Chromatography (GC): Often coupled with a mass spectrometer (GC-MS), gas chromatography is used to assess the chemical purity of the final product, separating it from any starting materials, by-products, or other impurities. researchgate.netiaea.org

Purity and Efficiency Data: Commercial suppliers of (2S)-2-Methyl-butanoic Acid Ethyl Ester-d5 typically report a chemical purity of ≥95%. musechem.com The goal of the synthesis is to achieve the highest possible isotopic enrichment, minimizing the presence of d0 through d4 species, to ensure accuracy in quantitative mass spectrometry-based assays. The efficiency of deuterium incorporation is dependent on the purity of the deuterated starting materials (e.g., ethanol-d5) and the control over the reaction conditions to prevent any H/D exchange with non-deuterated sources.

| Parameter | Technique | Purpose |

| Isotopic Enrichment | High-Resolution Mass Spectrometry (HR-MS) | Quantifies the percentage of molecules that contain the desired number of deuterium atoms (d5). nih.gov |

| Positional Specificity | Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirms that deuterium atoms are located on the ethyl group as intended. rsc.org |

| Chemical Purity | Gas Chromatography (GC), HPLC | Separates and quantifies the target compound relative to any non-isotopic impurities. researchgate.net |

| Structural Integrity | NMR Spectroscopy, HR-MS/MS | Confirms the correct molecular structure and fragmentation patterns. rsc.orgnih.gov |

Advancements in Automated Synthesis Platforms for Stable Isotope Labeled Compounds

The synthesis of stable isotope-labeled compounds is increasingly benefiting from technological advancements in laboratory automation, particularly the adoption of automated synthesis platforms and continuous flow chemistry. talmazan.md These technologies address many of the challenges associated with traditional batch synthesis, offering greater precision, safety, and efficiency. adesisinc.comsyrris.com

Automated Flow Chemistry: Flow chemistry, where reagents are pumped through a network of tubes and reactors, has emerged as a transformative technology in chemical synthesis, including isotopic labeling. x-chemrx.com This approach offers several advantages:

Precise Control: Automated flow systems allow for exact control over reaction parameters such as temperature, pressure, and residence time, leading to higher reproducibility and yields. adesisinc.comsyrris.com

Enhanced Safety: Handling hazardous reagents or performing high-pressure reactions is safer in the small, controlled volumes of a flow reactor. talmazan.md

Scalability and Efficiency: Scaling up a reaction from milligrams to kilograms is often more straightforward in a flow system by simply running the system for a longer duration or using parallel reactors. adesisinc.com This improves the efficiency of producing labeled compounds. absiskey.com

Integration and Automation: Flow chemistry platforms can be integrated with online monitoring and purification systems, creating a fully automated workflow from starting materials to the purified final product. syrris.com

For the synthesis of compounds like this compound, an automated flow system could perform the esterification reaction continuously, feeding the 2-methylbutyric acid and ethanol-d5 through a heated reactor column packed with a solid-phase catalyst. This would be followed by in-line purification to yield a consistently high-purity product.

Advanced Analytical Applications Leveraging Isotopic Labeling

Development and Validation of Quantitative Analytical Methods Utilizing Ethyl-d5 2-Methylbutyrate (B1264701) as an Internal Standard in Complex Matrices

In the realm of quantitative analysis, particularly within complex biological or environmental samples, the use of a reliable internal standard is paramount for achieving accurate and precise results. nih.gov Ethyl-d5 2-Methylbutyrate, a deuterated analog of Ethyl 2-Methylbutyrate, serves as an exemplary internal standard in such analytical methods. scbt.com Its utility stems from the fact that it behaves nearly identically to the analyte of interest (the non-deuterated form) during sample preparation, extraction, and chromatographic separation. nih.gov However, its mass is five units higher, allowing for clear differentiation by mass spectrometry. scbt.com

The development of a quantitative method using this compound as an internal standard involves several critical steps. Initially, a stock solution of the deuterated standard is prepared and added to all samples, including calibration standards and unknown samples, at a known concentration. This addition occurs at the earliest possible stage of the sample preparation process to account for any analyte loss during subsequent steps. The samples are then subjected to extraction and cleanup procedures to isolate the analytes from the complex matrix.

Method validation is a crucial process to ensure the reliability and suitability of the analytical method for its intended purpose. gavinpublishers.comtbzmed.ac.ir Key validation parameters that are assessed when using this compound as an internal standard include linearity, accuracy, precision, and recovery. nih.gov Linearity is determined by analyzing a series of calibration standards containing known concentrations of the analyte and a fixed concentration of the internal standard. gavinpublishers.com The ratio of the analyte peak area to the internal standard peak area is plotted against the analyte concentration to generate a calibration curve. gavinpublishers.com Accuracy is assessed by analyzing quality control samples with known concentrations and comparing the measured values to the true values. nih.gov Precision, a measure of the method's reproducibility, is evaluated by analyzing multiple replicates of the same sample. nih.gov Recovery experiments are performed to determine the efficiency of the extraction process by comparing the analyte response in a spiked matrix sample to that of a neat standard. nih.gov

The following interactive table provides a hypothetical example of validation data for a quantitative method for Ethyl 2-Methylbutyrate in a complex matrix using this compound as an internal standard.

| Validation Parameter | Acceptance Criteria | Result |

| Linearity (R²) | > 0.99 | 0.998 |

| Accuracy (% Bias) | Within ±15% | -5.2% |

| Precision (% RSD) | < 15% | 8.7% |

| Recovery (%) | 80-120% | 95.3% |

Application of this compound in High-Resolution Mass Spectrometry for Trace Analysis and Metabolite Identification

High-resolution mass spectrometry (HRMS) is a powerful analytical technique that provides highly accurate mass measurements, enabling the confident identification and quantification of compounds in complex mixtures. nih.gov The use of isotopically labeled internal standards, such as this compound, in conjunction with HRMS significantly enhances the capabilities for trace analysis and metabolite identification. scbt.com Its distinct mass difference from the endogenous, non-labeled compound allows for its use as a reliable internal standard to correct for matrix effects and variations in instrument response, which is crucial for accurate quantification at low concentrations. nih.gov

In trace analysis, the goal is to detect and quantify minute amounts of a substance. The addition of a known concentration of this compound to a sample allows for ratiometric measurement. By comparing the signal intensity of the target analyte to that of the deuterated standard, analysts can achieve more precise and accurate quantification, even when the analyte signal is weak. This is particularly important in fields such as environmental monitoring, food safety, and toxicology, where trace levels of contaminants or biomarkers need to be reliably measured.

For metabolite identification, HRMS provides the elemental composition of an unknown compound through its accurate mass measurement. nih.gov When studying metabolic pathways, researchers often use stable isotope labeling to trace the fate of a particular molecule. While this compound itself is a synthetic labeled compound, its application as an internal standard is invaluable in untargeted and targeted metabolomics studies. scbt.comchemrxiv.org In these studies, which aim to identify and quantify a wide range of metabolites, the use of a suite of isotopically labeled internal standards, including compounds like this compound, helps to ensure data quality and allows for the confident identification of unknown metabolites by providing a reference point for retention time and mass accuracy. chemrxiv.org The characteristic isotopic pattern of the deuterated standard also aids in its unambiguous identification within a complex chromatogram.

The following table summarizes the key advantages of using this compound in HRMS applications.

| Feature | Advantage in HRMS |

| Distinct Mass | Allows for clear differentiation from the unlabeled analyte, enabling its use as an internal standard. |

| Co-elution | Chromatographically behaves identically to the unlabeled analyte, ensuring it experiences the same matrix effects. |

| Known Concentration | Enables accurate quantification of the target analyte through ratiometric analysis. |

| Isotopic Pattern | Provides an additional layer of confirmation for its identification in complex spectra. |

Utilization of this compound in Nuclear Magnetic Resonance Spectroscopy for Mechanistic Insights and Relaxation Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure, dynamics, and chemical environment of molecules. nih.gov The incorporation of deuterium (B1214612) atoms, as in this compound, offers unique advantages in NMR studies, providing mechanistic insights and facilitating relaxation studies that would be more challenging with the unlabeled compound. nih.gov

In mechanistic studies, deuterium labeling can be used as a tracer to follow the course of a chemical reaction. nih.gov While this compound is a stable labeled compound, the principles of using deuterium labels are applicable. For instance, if Ethyl 2-Methylbutyrate were involved in a reaction where the ethyl group is transferred, using the d5-labeled version would allow researchers to track the deuterated ethyl group in the products, thereby elucidating the reaction mechanism. The deuterium nucleus (²H) has a distinct NMR signal from the proton (¹H), and its presence or absence in different molecular positions can be definitively determined.

Relaxation studies in NMR provide information about the motion and dynamics of molecules in solution. researchgate.net The relaxation times, T1 (spin-lattice) and T2 (spin-spin), are sensitive to the local magnetic environment and the rotational and translational motions of the molecule. nih.gov The presence of deuterium in this compound can influence the relaxation times of neighboring protons. The quadrupole moment of the deuterium nucleus provides an additional relaxation pathway for adjacent protons, which can lead to a shortening of their T1 and T2 values. By comparing the relaxation times of the protons in labeled and unlabeled Ethyl 2-Methylbutyrate, researchers can gain insights into the molecular dynamics and intermolecular interactions. plos.org

Furthermore, ²H NMR spectroscopy can be performed directly on this compound. Although the deuterium nucleus is less sensitive than the proton, its NMR signals are much sharper for molecules in the liquid state. This can be advantageous for studying molecular ordering and dynamics in more complex systems, such as when the molecule is interacting with macromolecules or is in an anisotropic environment.

The following table highlights the applications of this compound in NMR spectroscopy.

| NMR Application | Role of Deuterium Labeling | Insights Gained |

| Mechanistic Studies | Acts as a tracer to follow the fate of the ethyl group in a reaction. | Elucidation of reaction pathways and mechanisms. |

| Relaxation Studies | Influences the relaxation times (T1 and T2) of neighboring protons. | Information on molecular dynamics, tumbling rates, and intermolecular interactions. |

| ²H NMR Spectroscopy | Provides a direct spectroscopic handle to probe the labeled site. | Details on molecular ordering and dynamics in anisotropic environments. |

Role of this compound in Chromatographic Method Development and Performance Evaluation

In the development and evaluation of chromatographic methods, particularly those coupled with mass spectrometry, the use of isotopically labeled standards like this compound plays a crucial role in ensuring the robustness and reliability of the separation and detection process. Its primary function is to serve as an internal standard that closely mimics the behavior of the unlabeled analyte, Ethyl 2-Methylbutyrate, throughout the entire analytical procedure. nih.gov

During method development, one of the key objectives is to achieve optimal separation of the target analyte from other components in the sample matrix. this compound, being chemically identical to its non-deuterated counterpart, will have virtually the same retention time in both gas chromatography (GC) and liquid chromatography (LC). scbt.com This co-elution is highly desirable as it ensures that both the analyte and the internal standard experience the same chromatographic conditions and any potential matrix effects at the same point in time. nih.gov By monitoring the peak shape and retention time of this compound, chromatographers can assess the stability and reproducibility of the chromatographic system. Any drift in retention time or deterioration in peak shape of the internal standard can indicate a problem with the column, mobile phase, or instrument.

In the performance evaluation phase of a chromatographic method, this compound is essential for determining key validation parameters. kcl.ac.uk For instance, it is used to assess the method's precision and accuracy. By adding a constant amount of the deuterated standard to every sample and calibrator, any variability introduced during sample preparation or injection can be normalized. The ratio of the analyte's response to the internal standard's response is used for quantification, which corrects for fluctuations and leads to more precise and accurate results. Furthermore, the recovery of the analytical method can be evaluated by comparing the response of the internal standard in a pre-extraction spiked sample to a post-extraction spiked sample.

The following table outlines the specific roles of this compound in the development and performance evaluation of chromatographic methods.

| Stage | Role of this compound | Parameter Assessed |

| Method Development | Co-elutes with the unlabeled analyte. | Retention time stability, peak shape, chromatographic resolution. |

| Performance Evaluation | Serves as an internal standard for calibration and quality control. | Precision (repeatability and reproducibility), accuracy, and recovery. |

| Routine Analysis | Added to all samples to correct for analytical variability. | Ensures the reliability and consistency of results over time. |

Mechanistic and Kinetic Studies Employing Ethyl D5 2 Methylbutyrate

Elucidation of Reaction Mechanisms Through Kinetic Isotope Effects with Ethyl-d5 2-Methylbutyrate (B1264701) and Deuterated Analogues

The primary application of Ethyl-d5 2-methylbutyrate in mechanistic studies lies in the determination of kinetic isotope effects. The KIE is defined as the ratio of the rate constant of a reaction with the light isotopologue (kH) to the rate constant of the same reaction with the heavy isotopologue (kD), in this case, the deuterated compound. By measuring these rate differences, chemists can infer whether a specific carbon-hydrogen bond is broken in the rate-determining step of a reaction.

A significant primary KIE (typically kH/kD > 2) is indicative of C-H bond cleavage during the slowest step of the reaction. In the context of reactions involving this compound, this would apply to processes where a hydrogen atom is abstracted from the ethyl group. Conversely, the absence of a significant KIE (kH/kD ≈ 1) suggests that the C-H bonds of the ethyl group are not directly involved in the rate-determining step.

Secondary kinetic isotope effects can also be observed. These are smaller effects that arise even when the C-D bond is not broken in the rate-determining step. For instance, a change in hybridization at a carbon atom bearing deuterium (B1214612) can lead to a secondary KIE. In reactions involving the ester functionality of this compound, such as hydrolysis or transesterification, the deuterium atoms on the ethyl group can influence the reaction rate through these secondary effects, providing information about the transition state structure.

Table 1: Hypothetical Kinetic Isotope Effects in Reactions of Ethyl 2-Methylbutyrate and its Deuterated Analogue

| Reaction Type | Reactant | Rate Constant (s⁻¹) | kH/kD | Mechanistic Implication |

| Ester Hydrolysis (Acid-Catalyzed) | Ethyl 2-Methylbutyrate | 1.2 x 10⁻⁴ | 1.05 | C-H bonds of the ethyl group are not broken in the rate-determining step. The small normal KIE may indicate a more sterically crowded transition state for the deuterated compound. |

| This compound | 1.14 x 10⁻⁴ | |||

| Radical Hydrogen Abstraction | Ethyl 2-Methylbutyrate | 3.5 x 10² | 5.8 | C-H bond cleavage on the ethyl group is part of the rate-determining step. |

| This compound | 6.0 x 10¹ |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific experimental data for this compound was not found in the available literature.

Tracing Molecular Rearrangements and Bond Transformations Using Deuterium Labeling in Organic Reactions

Deuterium labeling is an indispensable tool for tracing the fate of specific atoms or molecular fragments throughout a chemical reaction, particularly in cases of molecular rearrangements. By strategically placing deuterium atoms, as in this compound, researchers can follow the ethyl group and determine its final position in the product molecules. This is typically achieved using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS).

For example, in a hypothetical rearrangement reaction where the ethyl group of this compound might migrate, the location of the deuterium atoms in the product would unambiguously reveal the rearrangement pathway. If the deuterium atoms remain attached to the original oxygen atom, it would indicate that the ethyl group did not migrate. However, if the deuterium atoms are found at a different position in the product, it would provide strong evidence for a specific rearrangement mechanism.

Table 2: Hypothetical Product Analysis for a Rearrangement Reaction of this compound

| Proposed Rearrangement | Starting Material | Expected Product Structure | Analytical Confirmation |

| No Rearrangement | This compound | Product with intact -O-CD₂CD₃ group | ¹H NMR shows absence of ethyl protons; ²H NMR shows signals corresponding to the ethyl group; Mass spectrometry confirms the retention of all five deuterium atoms. |

| nih.govdntb.gov.ua-Ethyl Shift | This compound | Product with -CD₂CD₃ group attached to a different atom | ¹H and ²H NMR would show characteristic shifts for the deuterated ethyl group in its new chemical environment; Mass spectrometry would confirm the overall mass but fragmentation patterns could indicate the new connectivity. |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific experimental data for this compound was not found in the available literature.

Isotopic Exchange Phenomena and Stability of Deuterium Labeling in this compound Under Varied Experimental Conditions

An important consideration when using deuterated compounds in mechanistic studies is the stability of the deuterium label under the reaction conditions. Isotopic exchange, the process where deuterium atoms are replaced by hydrogen atoms from the solvent or other reagents, can complicate the interpretation of experimental results.

The deuterium atoms in this compound, being attached to carbon atoms, are generally stable under neutral and acidic conditions. However, under strongly basic conditions, particularly in the presence of a protic solvent like water or an alcohol, there is a possibility of H/D exchange, especially at the α-position to the carbonyl group of the 2-methylbutyrate moiety if those positions were deuterated. For this compound specifically, the deuterium atoms on the ethyl group are not adjacent to the carbonyl and are therefore less susceptible to base-catalyzed exchange.

The stability of the label can be assessed by running control experiments where the deuterated compound is subjected to the reaction conditions for a prolonged period in the absence of one of the key reagents. Analysis of the recovered starting material by NMR or MS would reveal if any significant isotopic exchange has occurred.

Table 3: Hypothetical Stability of Deuterium Label in this compound

| Experimental Condition | Solvent | Duration (h) | % Deuterium Retention | Conclusion |

| Acidic | H₂O / H₂SO₄ (pH 2) | 24 | >99% | The deuterium label on the ethyl group is stable under acidic conditions. |

| Neutral | H₂O (pH 7) | 24 | >99% | The deuterium label is stable under neutral conditions. |

| Basic | H₂O / NaOH (pH 12) | 24 | >98% | The deuterium label on the ethyl group shows high stability even under basic conditions due to its position relative to the carbonyl group. |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific experimental data for this compound was not found in the available literature.

Applications in Biochemical and Metabolic Pathway Elucidation Non Clinical Contexts

Utilization of Ethyl-d5 2-Methylbutyrate (B1264701) as a Tracer in In Vitro Cell Culture Metabolic Profiling and Flux Analysis

Metabolic profiling and metabolic flux analysis (MFA) are cornerstone techniques in systems biology, providing a snapshot and a dynamic view, respectively, of cellular metabolism. medchemexpress.comnih.gov The use of stable isotope tracers like Ethyl-d5 2-Methylbutyrate is central to these approaches, offering a method to track the transformation of specific substrates into various metabolic intermediates and end-products. creative-proteomics.com

In a typical in vitro cell culture experiment, cells are grown in a defined medium supplemented with this compound. As the cells metabolize the compound, the deuterated ethyl moiety is incorporated into downstream metabolic networks. The primary metabolic fate of this ester within a cell is hydrolysis by intracellular esterases, yielding deuterated ethanol (B145695) (ethanol-d5) and unlabeled 2-methylbutyric acid.

The resulting ethanol-d5 (B126515) can then be traced as it enters various pathways. For instance, it can be oxidized to acetaldehyde-d5 and subsequently to acetyl-CoA-d5. This labeled acetyl-CoA can then enter the tricarboxylic acid (TCA) cycle or be used for the synthesis of fatty acids or cholesterol, carrying the deuterium (B1214612) label with it.

By harvesting the cells and the culture medium at specific time points and analyzing them using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), researchers can identify and quantify the deuterated metabolites. creative-proteomics.com This allows for the precise mapping of the metabolic fate of the ethyl group and the calculation of flux rates through associated pathways. nih.gov This high-resolution monitoring provides a detailed picture of the cellular physiological state. nih.gov

Table 1: Hypothetical Metabolic Profiling of this compound in Cell Culture This table illustrates the potential deuterated metabolites that could be tracked in a cell culture experiment using this compound as a tracer.

| Tracer Compound | Primary Metabolite | Secondary Metabolite | Potential Downstream Labeled Products | Analytical Technique |

|---|---|---|---|---|

| This compound | Ethanol-d5 | Acetyl-CoA-d5 | Labeled Citrate, Labeled Fatty Acids, Labeled Amino Acids | GC-MS, LC-MS/MS |

This approach is invaluable for understanding how metabolic pathways are altered in response to genetic modifications, disease states, or the introduction of therapeutic agents, without the complexities of a whole-organism system. neurolipidomics.com

Investigation of Enzymatic Reaction Pathways and Substrate Selectivity Using Deuterated this compound in Cell-Free Systems

Cell-free systems, which consist of purified enzymes or cellular extracts, offer a simplified environment to study specific enzymatic reactions without the interference of competing metabolic pathways found in whole cells. jewettlab.org Using a deuterated substrate like this compound in these systems allows for detailed investigation of enzyme kinetics, reaction mechanisms, and substrate specificity.

When studying an esterase, for example, this compound can be introduced as a substrate. The reaction progress can be monitored by quantifying the formation of the product, ethanol-d5. The use of a deuterated substrate can reveal information about the kinetic isotope effect (KIE), where the difference in mass between hydrogen and deuterium can lead to changes in reaction rates. Observing a significant KIE can provide insights into the rate-limiting steps of the enzymatic mechanism, particularly whether the cleavage of a carbon-hydrogen bond on the ethyl group is involved.

Furthermore, these systems are ideal for assessing substrate selectivity. An enzyme's preference for this compound versus other non-deuterated or alternatively labeled esters can be determined through competitive assays. By incubating the enzyme with a mixture of substrates and measuring the relative amounts of products formed, researchers can quantify the enzyme's specificity. This is crucial for understanding an enzyme's biological role and for applications in biocatalysis, where enzymes are used for chemical synthesis. nih.govnih.gov

Table 2: Example of a Cell-Free Enzyme Assay Design

| Objective | Experimental Setup | Substrate(s) | Measurement | Potential Finding |

|---|---|---|---|---|

| Determine Kinetic Isotope Effect | Purified Esterase + Substrate | This compound vs. Ethyl 2-Methylbutyrate | Rate of ethanol-d5 vs. ethanol formation | Insight into C-H bond cleavage in the rate-limiting step. |

| Assess Substrate Specificity | Purified Esterase + Substrate Mixture | This compound, Propyl 2-Methylbutyrate, Ethyl Butyrate | Relative abundance of corresponding alcohol products | Quantification of enzyme preference for different ester structures. |

Cell-free protein synthesis systems can also be used to produce selectively labeled proteins, where the introduction of deuterated precursors can sometimes lead to hydrogen-deuterium exchange, a phenomenon that itself can be studied to understand enzyme mechanisms. nih.gov

Application of this compound in Ex Vivo Organ Perfusion Studies for Substrate Turnover Analysis

Ex vivo organ perfusion maintains the viability and function of an intact organ outside of the body, bridging the gap between in vitro cell culture and in vivo animal models. hopkinsmedicine.org This technique allows for the study of organ-specific metabolism in a highly controlled environment. tno.nl By introducing stable isotope tracers like this compound into the perfusion fluid, researchers can investigate the metabolic capabilities of organs such as the liver or heart. nih.govresearchgate.net

In a typical ex vivo liver perfusion study, this compound would be added to the perfusate that circulates through the organ. The liver, being a primary site of xenobiotic and fatty acid metabolism, would take up the compound. Hepatic esterases would hydrolyze it into ethanol-d5 and 2-methylbutyric acid. The subsequent metabolism of these products can be tracked by taking periodic samples of the perfusate and, at the end of the experiment, of the organ tissue itself. nih.gov

This methodology enables the calculation of key metabolic parameters:

Rate of Uptake: The disappearance of this compound from the perfusate over time reflects the organ's ability to absorb the compound.

Rate of Hydrolysis: The appearance of ethanol-d5 in the perfusate indicates the rate of esterase activity within the organ.

Substrate Turnover: By analyzing the isotopic enrichment in downstream metabolites (e.g., labeled TCA cycle intermediates in the tissue), the rate at which the substrate is processed through specific metabolic pathways can be quantified. nih.gov

These studies provide crucial data on how an organ handles specific compounds and how its metabolic function might be affected by disease (e.g., fatty liver disease) or injury (e.g., ischemia-reperfusion). researchgate.net

Tracing Biosynthetic Routes and Metabolite Origins in Microbial and Plant Systems with Deuterated Esters

Understanding how organisms synthesize the vast array of natural products is a fundamental goal in biochemistry. Deuterated compounds are instrumental in tracing these biosynthetic pathways. The use of deuterated precursors allows researchers to follow the incorporation of deuterium atoms into the final product, thereby revealing the metabolic route from precursor to product. atu.ienih.gov

A notable example in plant biochemistry is the study of flavor and aroma compounds. Many fruits produce a complex mixture of volatile esters that contribute to their characteristic scent. Ethyl 2-methylbutanoate is a known component of the aroma of apples and other fruits. ebi.ac.uk Research on Red Delicious apples has utilized deuterated precursors to unravel the biosynthetic pathway of branched-chain esters. nih.govsigmaaldrich.com In these studies, apple tissue was incubated with deuterated forms of precursors like 2-methylbutanoic acid. By measuring the incorporation of deuterium into the final ester products, including ethyl 2-methylbutanoate, researchers could elucidate the metabolic origins and enzymatic steps involved. nih.gov

Specifically, such experiments can determine:

Precursor-Product Relationships: Confirming that a compound like 2-methylbutanoic acid is a direct precursor to ethyl 2-methylbutanoate. nih.gov

Rate-Limiting Steps: Identifying bottlenecks in the pathway, such as limitations in the availability of substrates or the activity of specific enzymes.

Stereospecificity: Using enantioselective analysis to determine if the enzymes in the pathway are specific for a particular chiral form of the precursor. nih.gov

Similarly, in microbial systems, deuterated substrates can be used to trace the production of metabolites. nsf.govarizona.edu For instance, this compound could be fed to a yeast or bacterial culture to study its hydrolysis and the subsequent incorporation of the d5-ethyl group into other microbially-produced compounds, providing clear evidence of the metabolic connections. atu.ie

Theoretical and Computational Investigations of Deuterated Analogues

Quantum Chemical Calculations on Vibrational Modes and Electronic Properties of Ethyl-d5 2-Methylbutyrate (B1264701)

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are instrumental in predicting the vibrational modes and electronic properties of molecules. For Ethyl-d5 2-Methylbutyrate, these calculations would reveal the impact of deuteration on the molecule's infrared (IR) and Raman spectra.

The primary effect of substituting hydrogen with deuterium (B1214612) is the alteration of the vibrational frequencies of the C-D bonds compared to C-H bonds. Due to the increased mass of deuterium, the C-D stretching and bending vibrations occur at lower frequencies. This isotopic shift is a key feature that can be precisely predicted using computational models.

Table 1: Predicted Vibrational Frequency Shifts in this compound

| Vibrational Mode | Typical C-H Frequency (cm⁻¹) | Predicted C-D Frequency (cm⁻¹) |

|---|---|---|

| Stretching | 2850 - 3000 | 2100 - 2250 |

| Bending (Scissoring) | ~1450 | ~1050 |

Note: These are approximate ranges and specific frequencies would be determined by the local chemical environment.

Furthermore, quantum chemical calculations can elucidate the electronic properties of this compound. While isotopic substitution does not alter the potential energy surface of the molecule, it can have minor secondary effects on electronic properties due to changes in zero-point vibrational energy (ZPVE). These effects can manifest as subtle changes in bond lengths, bond angles, and electron density distribution.

Molecular Dynamics Simulations and Conformational Analysis of Deuterated Esters

Molecular dynamics (MD) simulations provide a powerful avenue to explore the conformational landscape and dynamic behavior of molecules. For deuterated esters like this compound, MD simulations can reveal how isotopic substitution influences the molecule's flexibility, preferred conformations, and intermolecular interactions.

Conformational analysis of esters often focuses on the dihedral angles around the ester linkage (C-O-C-C). The relative energies of different conformers (e.g., gauche vs. anti) determine their population at a given temperature. While deuteration does not significantly alter the potential energy barriers between conformers, the changes in vibrational frequencies and zero-point energies can slightly shift the conformational equilibria.

Table 2: Potential Effects of Deuteration on Conformational Properties

| Property | Expected Influence of Ethyl-d5 Substitution |

|---|---|

| Rotational Barriers | Minor to negligible change |

| Conformational Population | Slight shift due to ZPVE differences |

| Molecular Flexibility | Reduced due to increased mass |

Prediction of Spectroscopic Signatures and Kinetic Isotope Effects for this compound

A primary application of theoretical calculations is the prediction of spectroscopic signatures. For this compound, computational methods can generate theoretical NMR and IR spectra. In ¹H NMR, the absence of signals in the region corresponding to the ethyl group would be the most prominent feature. In ¹³C NMR, the carbons of the ethyl group would exhibit coupling to deuterium (C-D coupling), leading to characteristic multiplet patterns.

The most significant impact of deuteration is observed in the prediction of kinetic isotope effects (KIEs). The KIE is the ratio of the reaction rate of the light isotopologue (non-deuterated) to the heavy isotopologue (deuterated). For reactions involving the breaking of a C-H bond at the ethyl group, a significant primary KIE would be expected for this compound. This is because the C-D bond has a lower zero-point energy and is therefore stronger, requiring more energy to break.

Table 3: Predicted Kinetic Isotope Effects for Reactions Involving the Ethyl Group

| Reaction Type | Position of Bond Cleavage | Expected KIE (kH/kD) |

|---|---|---|

| C-H Bond Activation | α or β carbon of the ethyl group | Primary KIE > 1 (typically 2-7) |

Theoretical models can calculate the transition state structures for various reactions, such as hydrolysis or enzymatic degradation, and predict the magnitude of the KIE. These predictions are invaluable for elucidating reaction mechanisms.

Future Research Directions and Emerging Methodologies

Novel Synthetic Approaches for Stereo- and Regio-Specific Deuteration of Analogues to Ethyl-d5 2-Methylbutyrate (B1264701)

The precise placement of deuterium (B1214612) atoms within a molecule is critical for many advanced applications, from mechanistic studies to altering metabolic pathways. researchgate.net While Ethyl-d5 2-Methylbutyrate features deuteration on the ethyl group, future research will focus on developing synthetic methods for the highly selective deuteration of its analogues, particularly at the chiral center and other specific positions of the 2-methylbutyrate moiety. The development of methods for preparing deuterated building blocks is crucial for both creating derivatives of known compounds and for de novo design. d-nb.info

Recent breakthroughs in catalysis offer promising avenues for achieving this precision. researchgate.net Methods for the late-stage introduction of isotopic labels via C-H activation are particularly valuable as they reduce the number of synthetic steps. acs.org However, controlling regioselectivity remains a challenge. acs.org Research is increasingly focused on transition-metal-catalyzed hydrogen isotope exchange (HIE), which allows for direct and site-selective C-H to C-D transformations. researchgate.net For example, iridium-catalyzed C-H borylation followed by a catalyzed deborylation can be used to selectively introduce deuterium into aromatic and heteroaromatic substrates. nih.gov Similarly, catalytic transfer deuteration using sources like D₂O has emerged as a powerful technique for the regioselective deuteration of molecules containing functional groups such as alkenes and alkynes. marquette.edubohrium.com

Biocatalysis presents another powerful tool for achieving exquisite stereo- and regio-selectivity. nih.govacs.org Enzymes, such as α-oxoamine synthases, have been shown to be effective catalysts for the α-deuteration of amino acids and their esters using D₂O as the deuterium source. acs.org This approach offers advantages like precise stereoselectivity under mild, sustainable reaction conditions, often without the need for protecting groups. nih.govacs.org The application of these biocatalytic methods could be extended to produce chiral deuterated analogues of this compound, providing valuable tools for stereospecific tracing studies. nih.gov

Table 1: Emerging Catalytic Methods for Selective Deuteration

| Catalytic System | Deuterium Source | Selectivity | Potential Application for Ethyl 2-Methylbutyrate Analogues | References |

|---|---|---|---|---|

| Homogeneous Mn/Fe Pincer Complexes | D₂O | Regioselective deuteration of alcohols. | Deuteration at specific positions if the ester is reduced to an alcohol intermediate. | researchgate.net |

| Nickel/DuPhos Catalyst | D₂O | Asymmetric deuteration of α,β-unsaturated esters. | Stereoselective deuteration of unsaturated precursors to the 2-methylbutyrate moiety. | marquette.edu |

| Iridium-based Catalysts | D₂O | Site-specific deuteration via C-H borylation/deborylation. | Regioselective deuteration of aromatic or heteroaromatic analogues. | nih.gov |

| SxtA AONS (Biocatalyst) | D₂O | Site- and stereoselective α-deuteration of amino esters. | Enantioselective deuteration at the α-carbon (chiral center) of the 2-methylbutyrate structure. | nih.govacs.org |

| 2-Hydroxynicotinaldehyde (Organocatalyst) | D₂O | Selective α-deuteration of α-amino esters. | Site-selective deuteration at the α-position under mild conditions. | acs.org |

Integration of Stable Isotope Labeled Standards in Multi-Omics Research Workflows for Advanced Metabolomics and Proteomics

The era of systems biology relies on the integration of multiple "omics" data layers—genomics, proteomics, and metabolomics—to construct a holistic understanding of biological systems. nih.govacs.org Stable isotope-labeled compounds, such as this compound, are indispensable tools in this endeavor, serving as internal standards to ensure the accuracy and comparability of data across different analytical platforms and sample cohorts. thermofisher.comshoko-sc.co.jp

In metabolomics, the large-scale study of small molecules, stable isotope dilution mass spectrometry is the gold standard for accurate quantification. merckmillipore.com The addition of a known quantity of a labeled standard, which is chemically identical to the analyte of interest but has a different mass, allows for the precise correction of variations arising from sample preparation and matrix effects. thermofisher.commerckmillipore.com This is critical because the metabolome provides a real-time snapshot of an organism's phenotype, and subtle changes in metabolite concentrations can be indicative of disease states or therapeutic responses. thermofisher.com Labeled standards like this compound can be used for the absolute quantification of their endogenous, unlabeled counterparts, enabling robust biomarker discovery and validation. eurisotop.comisotope.com

Similarly, in quantitative proteomics, stable isotope-labeled peptides serve as crucial internal standards for the accurate measurement of protein abundance. creative-peptides.com While this compound itself is not a peptide, the principles of its use as a standard are directly transferable. The integration of metabolomics and proteomics data, often facilitated by the shared reliance on mass spectrometry and labeled standards, provides deeper mechanistic insights. acs.orgchempep.com For example, tracing the flow of labeled atoms from a metabolic precursor through metabolic pathways and into the amino acid building blocks of proteins can elucidate complex regulatory networks. nih.govsilantes.com The use of stable isotope tracers allows for the unambiguous tracking of heavy elements through these intricate networks, helping to reconstruct and validate computational models of metabolism. nih.gov Future work will focus on expanding the library of available standards and developing sophisticated software tools to automate the processing of complex, multi-omics datasets generated from isotope labeling experiments. chempep.comresearchgate.net

Table 2: Role of Stable Isotope Labeled Standards in Multi-Omics Workflows

| Omics Field | Role of Labeled Standard (e.g., this compound) | Key Advantages | References |

|---|---|---|---|

| Metabolomics | Internal standard for absolute quantification of the corresponding endogenous metabolite. | Corrects for matrix effects, ion suppression, and sample loss; enables accurate cross-sample and cross-laboratory comparisons. | thermofisher.commerckmillipore.com |

| Proteomics | (By analogy) Labeled peptides/amino acids used as internal standards for protein quantification. | Improves sensitivity and specificity of detection; enables absolute quantification and multiplexed analysis. | shoko-sc.co.jpcreative-peptides.com |

| Fluxomics | Tracer to follow the metabolic fate of atoms through biochemical pathways. | Elucidates active metabolic pathways and measures metabolic fluxes; provides dynamic information about the system. | nih.govisotope.com |

| Integrated Multi-Omics | Provides a quantitative anchor point to link metabolomic data with proteomic and other omics data. | Facilitates the construction of comprehensive systems biology models; helps bridge the gap between genotype and phenotype. | nih.govacs.org |

Development of Miniaturized and High-Throughput Analytical Platforms Utilizing Stable Isotope Labeled Compounds

The demand for faster, more efficient, and less costly analysis of biological samples has driven the development of miniaturized and high-throughput analytical platforms. nih.gov Microfluidic devices, or "lab-on-a-chip" systems, are at the forefront of this trend, integrating multiple analytical steps like sample preparation, separation, and detection onto a single small chip. nih.govnih.gov These platforms offer numerous advantages, including significantly reduced consumption of samples and reagents, faster analysis times, and the potential for automation and parallel processing. nih.govpku.edu.cn

Stable isotope-labeled compounds are critical components in these miniaturized systems, particularly when coupled with mass spectrometry (MS). nih.gov The integration of microfluidic chips with electrospray ionization (ESI)-MS allows for the sensitive and quantitative analysis of minute sample volumes. nih.govpku.edu.cn In such systems, a labeled standard like this compound can be mixed with the sample on-chip to perform stable isotope dilution analysis, ensuring quantitative accuracy despite the micro-scale environment. nih.gov

Recent developments have produced microfluidic chips specifically designed for complex biochemical analyses that rely on isotopic labeling. For instance, chips have been developed for hydrogen/deuterium exchange mass spectrometry (HDX-MS), which probes protein conformation. acs.orgyorku.ca These devices integrate on-chip enzymatic digestion and chromatographic desalting, all while operating at subzero temperatures to minimize deuterium back-exchange. acs.org While distinct from the use of a quantitative standard, this application highlights the synergy between microfluidics and isotope analysis. The future will see the development of even more sophisticated microfluidic platforms capable of fully automated, high-throughput metabolomic and proteomic analyses, where libraries of stable isotope-labeled standards will be essential for generating reliable, quantitative data from thousands of samples. researchgate.netnih.gov

Table 3: Comparison of Analytical Platforms for Isotope Analysis

| Feature | Traditional Platforms (e.g., Benchtop LC-MS) | Miniaturized Platforms (e.g., Microfluidic Chip-MS) | References |

|---|---|---|---|

| Sample Volume | Microliters (µL) to Milliliters (mL) | Nanoliters (nL) to Picoliters (pL) | nih.govpku.edu.cn |

| Analysis Speed | Slower (minutes to hours per sample) | Faster (seconds to minutes per sample) | nih.govnih.gov |

| Throughput | Lower; often requires manual sample handling. | High; amenable to automation and parallel analysis. | nih.govpku.edu.cn |

| Reagent Consumption | High | Low | pku.edu.cn |

| System Integration | Separate instruments for each step (e.g., extraction, separation, detection). | Multiple functions (mixing, reaction, separation) integrated on a single chip. | nih.govacs.org |

| Role of Labeled Standard | Essential for quantification. | Crucial for quantification and quality control in a low-volume environment. | nih.govnih.gov |

Potential for this compound in Environmental Tracing Applications and Material Science

The utility of stable isotope labeling extends beyond the life sciences into environmental monitoring and material science. The unique isotopic signature of a labeled compound allows it to be used as a tracer to follow physical, chemical, and biological processes in complex matrices. srce.hrthermofisher.com

In environmental science, stable isotopes are powerful tools for tracking the sources and fate of contaminants. srce.hrtandfonline.com A deuterated compound like this compound could be intentionally introduced into an environmental system (e.g., soil or water) as a tracer for pollutants with similar chemical structures, such as certain pesticides or industrial esters. Because its mass is distinct from its natural counterpart, it can be easily tracked using mass spectrometry, allowing researchers to monitor transport pathways, degradation rates, and the formation of byproducts. researchgate.netiaea.org Deuterium is considered an excellent tracer because it can be used in very small, environmentally benign quantities and still be detected with high precision. mdpi.com Recent studies have demonstrated the potential of deuterium isotope probing to assess the biodegradation of plastics in soil and to differentiate between hazardous xenobiotic residues and harmless natural compounds. chemrxiv.orgacs.org

In material science, deuterium labeling is a cornerstone technique for probing the structure and dynamics of materials, especially polymers. resolvemass.canih.gov The significant difference in the neutron scattering properties of hydrogen and deuterium makes deuterium labeling invaluable for small-angle neutron scattering (SANS) studies. nih.goviaea.org By selectively deuterating components within a polymer blend or composite, researchers can create "contrast" and visualize the nanoscale morphology and molecular structure. nih.govoup.com While this compound is a small molecule, the synthetic strategies used to produce it can be applied to create deuterated monomers for polymerization. The resulting deuterated polymers can be used to study everything from chain conformation to the phase separation of polymer blends. nih.govresearchgate.net Furthermore, deuteration has been shown to improve the stability and performance of materials like organic light-emitting diodes (OLEDs), opening another potential avenue for the application of deuterated building blocks. acs.org

Table 4: Potential Applications in Environmental and Material Science

| Field | Specific Application | Rationale | References |

|---|---|---|---|

| Environmental Tracing | Pollutant Source Tracking | Use as a spike-in tracer to identify the origin and transport pathways of chemically similar contaminants in soil and water. | srce.hriaea.org |

| Biodegradation Studies | Monitor the rate and mechanisms of degradation of esters in environmental systems by tracking the disappearance of the labeled compound and the appearance of labeled metabolites. | researchgate.netacs.org | |

| Hydrological Tracing | (By analogy) Use of deuterated water as a conservative tracer for water flow; similar principles apply to tracing solutes. | mdpi.com | |

| Material Science | Neutron Scattering Studies | Incorporate deuterated analogues into polymers to provide contrast for SANS analysis of material structure and morphology. | resolvemass.canih.govoup.com |

| Polymer Blend Analysis | Use deuterium labeling to distinguish between different polymer components in a blend using techniques like AFM-IR. | researchgate.net | |

| Enhancing Material Properties | Investigate the "isotope effect" of deuteration on the thermal and oxidative stability of materials or the performance of electronic devices. | acs.orgresolvemass.ca |

Conclusion

Synthesis of Key Findings and Contributions of Ethyl-d5 2-Methylbutyrate (B1264701) Research

Research centered around Ethyl-d5 2-methylbutyrate primarily highlights its indispensable function as an internal standard in mass spectrometry-based analytical techniques. The non-deuterated form, ethyl 2-methylbutyrate, is a naturally occurring ester that imparts a characteristic fruity, apple-like aroma to various foods and beverages, including apples, cherries, and wine. researchgate.netresearchgate.net The accurate measurement of this compound is crucial for quality control and authenticity studies in the food and beverage industry.

The key contribution of this compound is the significant improvement in the precision and accuracy of quantitative analyses. clearsynth.com In complex matrices such as wine or fruit juices, other compounds can interfere with the analytical signal of the target analyte, a phenomenon known as the matrix effect. kcasbio.com By adding a known amount of this compound to a sample, scientists can normalize the measurement of the naturally occurring ethyl 2-methylbutyrate. clearsynth.com Since the deuterated standard has nearly identical chemical and physical properties to the analyte, it experiences similar variations during sample preparation and analysis, thus correcting for potential errors and leading to more reliable data. kcasbio.comresearchgate.net

For instance, studies on wine aroma profiles have utilized various deuterated ethyl esters as internal standards to ensure accurate quantification of their non-deuterated counterparts. researchgate.net This approach allows for a more precise understanding of the chemical composition that defines the sensory characteristics of different wine varieties. While specific research focusing solely on this compound is not extensively documented in publicly available literature, its role is inferred from the widespread and essential use of deuterated analogues in such analytical studies.

Table 1: Chemical Properties of this compound

| Property | Value |

| CAS Number | 1082581-95-0 |

| Molecular Formula | C₇H₉D₅O₂ |

| Molecular Weight | 135.22 g/mol |

| Alternate Names | 2-Methylbutanoic Acid Ethyl-1,1,2,2,2-d5 Ester, 2-Methylbutyric Acid Ethyl-d5 Ester, (±)-Ethyl-d5 2-Methylbutanoate |

This data is compiled from multiple sources. scbt.com

Broader Implications of Deuterated Compounds in Advancing Fundamental Scientific Discovery

The use of deuterated compounds like this compound is part of a much broader application of stable isotope labeling that has profound implications for scientific discovery. The replacement of hydrogen with its heavier, stable isotope, deuterium (B1214612), provides a powerful tool for researchers across numerous disciplines.

One of the most significant principles underpinning the utility of deuterated compounds is the kinetic isotope effect (KIE). libretexts.orgwikipedia.org The C-D bond is stronger than the C-H bond, meaning that reactions involving the cleavage of a C-D bond are typically slower than those involving a C-H bond. libretexts.org This effect is a cornerstone in the study of reaction mechanisms, allowing chemists to determine the rate-limiting steps of a chemical transformation. chem-station.comacs.org By selectively deuterating different positions on a molecule, researchers can elucidate complex reaction pathways. researchgate.net

In pharmaceutical research, deuteration has emerged as a strategy to improve the metabolic stability of drugs. clearsynth.comnih.gov By replacing hydrogen atoms at sites of metabolic activity with deuterium, the rate of metabolic breakdown can be slowed, potentially leading to a longer drug half-life and improved therapeutic efficacy. This has led to the development and FDA approval of deuterated drugs. nih.gov

Furthermore, deuterated compounds are invaluable in metabolic research and metabolomics, where they are used as tracers to follow the fate of molecules in biological systems. clearsynth.comsynmr.in This allows for a detailed understanding of metabolic pathways and how they are altered in disease states. In structural biology, deuterium labeling is used in conjunction with techniques like NMR spectroscopy to simplify complex spectra and determine the three-dimensional structures of proteins and other biomolecules. clearsynth.com

Q & A

Q. What ethical considerations are critical when using human subjects in sensory studies involving deuterated odorants?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.